Teriparatide acetate

Description

Properties

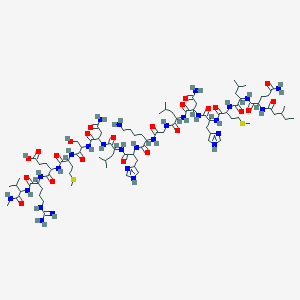

IUPAC Name |

4-[[2-[[2-[[4-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[5-amino-2-(3-methylpentanoylamino)-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[5-carbamimidamido-1-[[3-methyl-1-(methylamino)-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C87H148N28O23S2/c1-14-48(10)33-68(120)101-53(20-22-65(89)117)74(126)108-58(31-45(4)5)79(131)105-56(25-29-140-13)77(129)111-61(35-50-39-96-43-100-50)82(134)113-62(36-66(90)118)83(135)107-57(30-44(2)3)72(124)98-40-69(121)102-51(18-15-16-26-88)73(125)110-60(34-49-38-95-42-99-49)81(133)109-59(32-46(6)7)80(132)112-63(37-67(91)119)84(136)114-64(41-116)85(137)106-55(24-28-139-12)76(128)104-54(21-23-70(122)123)75(127)103-52(19-17-27-97-87(92)93)78(130)115-71(47(8)9)86(138)94-11/h38-39,42-48,51-64,71,116H,14-37,40-41,88H2,1-13H3,(H2,89,117)(H2,90,118)(H2,91,119)(H,94,138)(H,95,99)(H,96,100)(H,98,124)(H,101,120)(H,102,121)(H,103,127)(H,104,128)(H,105,131)(H,106,137)(H,107,135)(H,108,126)(H,109,133)(H,110,125)(H,111,129)(H,112,132)(H,113,134)(H,114,136)(H,115,130)(H,122,123)(H4,92,93,97) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBWAWDTEAJREY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C87H148N28O23S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2018.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Anabolic Action of Teriparatide Acetate on Osteoblasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Teriparatide acetate (B1210297), a recombinant form of the N-terminal 34 amino acids of human parathyroid hormone (PTH), is a potent anabolic agent for the treatment of osteoporosis. Its unique mechanism of action distinguishes it from antiresorptive therapies by directly stimulating new bone formation. This is achieved through a complex and coordinated series of molecular events within osteoblasts, the bone-forming cells. The anabolic effect is critically dependent on the intermittent, or pulsatile, administration of the drug, which creates a therapeutic "anabolic window" where bone formation outpaces resorption. This guide provides an in-depth examination of the molecular signaling pathways, gene regulation, and cellular responses that underpin the osteogenic effects of teriparatide.

Core Mechanism: PTH1 Receptor Activation and Downstream Signaling

Teriparatide exerts its effects by binding to the parathyroid hormone 1 receptor (PTH1R), a G protein-coupled receptor (GPCR) located on the surface of osteoblasts.[1] This binding event initiates two primary intracellular signaling cascades: the adenylyl cyclase (AC)/protein kinase A (PKA) pathway and the phospholipase C (PLC)/protein kinase C (PKC) pathway.[2][3]

The cAMP/PKA Signaling Pathway

The Gαs-mediated activation of adenylyl cyclase is the principal signaling route for teriparatide's anabolic effects.[4]

-

Binding and G Protein Activation: Teriparatide binds to PTH1R, causing a conformational change that activates the associated heterotrimeric G protein, specifically the Gαs subunit.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that converts adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[1][3]

-

PKA Activation: The resulting increase in intracellular cAMP levels activates protein kinase A (PKA).[1][3]

-

CREB Phosphorylation: PKA then phosphorylates various downstream targets, most notably the cAMP response element-binding protein (CREB).[4][5] Phosphorylated CREB (pCREB) translocates to the nucleus, where it binds to cAMP response elements (CREs) on the promoters of target genes, initiating their transcription.[5]

The PLC/PKC Signaling Pathway

In addition to the PKA pathway, PTH1R can couple to the Gαq subunit, activating the phospholipase C (PLC) pathway.[2][3]

-

PLC Activation: The activated Gαq subunit stimulates PLC.

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[3]

-

Calcium Release and PKC Activation: IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3] The increased intracellular Ca2+ and DAG together activate protein kinase C (PKC).[3] The PKC pathway, particularly the PKCδ isoform, has been shown to be important for the enhanced osteogenesis seen with intermittent PTH treatment.[6]

Crosstalk with Wnt/β-catenin Signaling

Teriparatide's anabolic action is also mediated through its interaction with the Wnt/β-catenin pathway, a critical regulator of osteoblast differentiation.[7] Intermittent PTH treatment downregulates the expression of sclerostin (encoded by the SOST gene), an osteocyte-derived inhibitor of Wnt signaling.[8][9] By reducing sclerostin levels, teriparatide effectively "unleashes" the Wnt pathway, allowing β-catenin to accumulate, translocate to the nucleus, and promote the transcription of osteogenic genes.[9] Furthermore, PKA can directly phosphorylate and stabilize β-catenin, providing another point of synergistic interaction between the PTH and Wnt pathways.[4]

The "Anabolic Window": The Critical Role of Intermittent Administration

The therapeutic efficacy of teriparatide is entirely dependent on its intermittent administration (daily subcutaneous injections).[1] This pulsatile exposure creates an "anabolic window," a period where the stimulation of bone formation markers significantly precedes the stimulation of bone resorption markers.[10][11][12]

-

Continuous Exposure (Catabolic): In contrast, continuous high levels of PTH, as seen in hyperparathyroidism, lead to a net catabolic effect. This is primarily due to the sustained upregulation of Receptor Activator of Nuclear Factor-κB Ligand (RANKL), which promotes osteoclast formation and activity, leading to bone resorption.[8][13]

-

Intermittent Exposure (Anabolic): Intermittent exposure preferentially activates pathways that promote osteoblast proliferation, differentiation, and survival, while having a less pronounced effect on RANKL.[8][10] Brief PTH exposure is sufficient to induce anabolic genes like Nurr1, whereas prolonged exposure is required for the maximal induction of catabolic genes like RANKL.[13] This differential gene regulation is key to the anabolic window.

Effects on Osteoblast Gene Expression and Maturation

Intermittent teriparatide treatment orchestrates a pro-osteogenic gene expression program. It enhances the proliferation and differentiation of pre-osteoblasts into mature, functional osteoblasts and promotes the maturation of circulating osteoblast precursors.[10][14][15]

Key regulated genes and proteins include:

-

Transcription Factors: Upregulation of critical osteoblast transcription factors such as RUNX2 and Osterix (Osx).[7][11]

-

Bone Matrix Proteins: Increased expression of genes for bone matrix proteins like Type I Collagen (COL1A1) and Osteocalcin (OCN).[16]

-

Enzymes: Increased activity and expression of Alkaline Phosphatase (ALP), a key enzyme in bone mineralization.[14][16]

-

Growth Factors: Upregulation of pro-osteoblastogenic growth factors like Insulin-like growth factor 1 (IGF1) and Fibroblast growth factor 2 (FGF2).[7]

-

Apoptosis Regulators: Inhibition of osteoblast apoptosis by enhancing the expression of anti-apoptotic proteins like Bcl-2 and reducing pro-apoptotic proteins.[16]

Table 1: Summary of Quantitative Effects of Teriparatide on Osteoblast Markers

| Marker | Cell/System Type | Treatment Details | Observed Effect | Reference |

| cAMP Levels | MC3T3-E1 cells | 10 nmol/L Teriparatide | Significant increase (P < 0.05) vs. control | [9][11] |

| ALP Activity | MC3T3-E1 cells | 10 nmol/L Teriparatide | Significant increase (P < 0.05) vs. control | [9][11] |

| RUNX2 mRNA | hMSCs | Teriparatide (conc. not specified) | Marked upregulation vs. control | [10][17] |

| Osx mRNA | MC3T3-E1 cells | 10 nmol/L Teriparatide | Obvious upregulation (P < 0.05) vs. control | [9][11] |

| Osx-positive cells | Mouse Tibiae | Intermittent PTH in vivo | 3.2-fold increase in total number vs. control | [8] |

| Sclerostin (Sost) mRNA | Mouse Calvarial Osteoblasts | 1 nM PTH (1-34) for 4 hours | Significant downregulation vs. control | [18] |

| Circulating HSCs | Postmenopausal women | 20 mcg/day Teriparatide | ~40% increase by month 3 (P=0.004) | [19] |

| OCN mRNA | hMSCs | Teriparatide (conc. not specified) | Marked upregulation vs. control | [10][17] |

Note: hMSCs = human mesenchymal stem cells; HSCs = hematopoietic stem cells. Quantitative values are often presented as statistically significant changes rather than absolute fold-changes in many studies.

Experimental Protocols: Methodologies for Studying Teriparatide's Action

The following section outlines common experimental protocols used to elucidate the mechanism of teriparatide on osteoblasts.

Cell Culture and Treatment

-

Cell Line: The MC3T3-E1 pre-osteoblastic cell line (from mouse calvaria) is widely used.[5][20] These cells are cultured in Alpha Minimum Essential Medium (α-MEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[5][15]

-

Osteogenic Differentiation: To induce differentiation, the culture medium is supplemented with ascorbic acid (e.g., 100 µg/mL) and β-glycerophosphate (e.g., 5 mM).[15]

-

Teriparatide Treatment: Cells are typically seeded in multi-well plates. After reaching a specified confluency (e.g., 90%), they are treated with teriparatide at concentrations ranging from 1 to 100 nM for various durations, depending on the endpoint being measured (e.g., 15 minutes for signaling events, 24-72 hours for gene expression, and several days for mineralization).[11][18][21]

Gene Expression Analysis (qPCR)

-

Objective: To quantify the mRNA levels of target genes (e.g., RUNX2, ALP, OCN, SOST).

-

Protocol:

-

RNA Extraction: Total RNA is isolated from teriparatide-treated and control cells using a commercial kit (e.g., TRIzol reagent).

-

cDNA Synthesis: Reverse transcription is performed to synthesize complementary DNA (cDNA) from the extracted RNA.

-

Quantitative PCR: Real-time PCR is conducted using a thermal cycler with specific primers for the genes of interest and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression is calculated using the ΔΔCt method.[11][17]

-

Protein Analysis (Western Blotting)

-

Objective: To detect and quantify specific proteins (e.g., phosphorylated CREB, total β-catenin, RUNX2).

-

Protocol:

-

Protein Extraction: Cells are lysed in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 15 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[7]

-

Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.[7][17]

-

Mineralization Assay (Alizarin Red Staining)

-

Objective: To assess in vitro bone nodule formation, a late marker of osteoblast differentiation.

-

Protocol:

-

Cell Culture: Cells are cultured in osteogenic medium with or without teriparatide for an extended period (e.g., 14-21 days).

-

Fixation: Cells are washed with PBS and fixed with 4% paraformaldehyde.

-

Staining: The fixed cells are stained with 2% Alizarin Red S solution (pH 4.2), which binds to calcium deposits.

-

Quantification: The stained nodules can be imaged and the dye can be extracted (e.g., with cetylpyridinium (B1207926) chloride) to be quantified spectrophotometrically.[11][17]

-

Conclusion

The anabolic action of teriparatide acetate on osteoblasts is a multifaceted process initiated by the pulsatile activation of the PTH1 receptor. The subsequent dominance of the cAMP/PKA signaling pathway, coupled with crosstalk with the Wnt/β-catenin system, drives a potent pro-osteogenic program. This leads to increased differentiation and survival of osteoblasts and the upregulation of genes essential for new bone matrix formation. The critical dependence on an intermittent dosing regimen, which establishes the "anabolic window," is the cornerstone of its therapeutic success. A thorough understanding of these intricate molecular mechanisms is vital for the development of next-generation anabolic therapies for osteoporosis and other bone disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Teriparatide facilitates osteogenic differentiation of bone mesenchymal stem cells to alleviate idiopathic osteoporosis via the circFNDC3B-miR-125a-5p-GLS axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Teriparatide increases the maturation of circulating osteoblast precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bcrj.org.br [bcrj.org.br]

- 6. researchgate.net [researchgate.net]

- 7. Prostaglandin-mediated inhibition of PTH-stimulated β-catenin signaling in osteoblasts by bone marrow macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BioKB - Publication [biokb.lcsb.uni.lu]

- 9. [Teriparatide regulates osteoblast differentiation in high-glucose microenvironment through the cAMP/PKA/CREB signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. europeanreview.org [europeanreview.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Genetic Profiling of MC3T3-E1 Cells in Different Media: Implications for In Vitro Screening Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] Teriparatide increases the maturation of circulating osteoblast precursors | Semantic Scholar [semanticscholar.org]

- 17. Teriparatide alleviates osteoporosis by promoting osteogenic differentiation of hMSCs via miR-375/RUNX2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Differential Effects of PTH (1-34), PTHrP (1-36), and Abaloparatide on the Murine Osteoblast Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Teriparatide (PTH 1-34) treatment increases peripheral hematopoietic stem cells in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Enhancing osteogenic differentiation of MC3T3-E1 cells during inflammation using UPPE/β-TCP/TTC composites via the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Unraveling the Anabolic Actions of Teriparatide Acetate: A Deep Dive into Activated Signaling Pathways

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the core signaling pathways activated by teriparatide acetate. This guide provides a detailed examination of the molecular cascades that underpin the anabolic effects of this critical osteoporosis treatment, presenting quantitative data, detailed experimental protocols, and novel pathway visualizations to facilitate further research and development in bone biology.

Teriparatide, a recombinant form of human parathyroid hormone (PTH), exerts its therapeutic effects by preferentially stimulating bone formation over resorption when administered intermittently.[1][2] This anabolic action is initiated by its binding to the PTH/PTHrP receptor (PTH1R), a G protein-coupled receptor, primarily on the surface of osteoblasts.[1][3] This binding event triggers a cascade of intracellular signaling events that are crucial for its bone-building capabilities.

The cAMP/PKA Pathway: The Central Axis of Teriparatide Signaling

The predominant signaling pathway activated by teriparatide is the cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) pathway.[1][4] Upon binding to the PTH1R, teriparatide induces a conformational change in the receptor, leading to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP.[1][5] This increase in intracellular cAMP is a critical first step in the signaling cascade.

Elevated cAMP levels lead to the activation of PKA, a key downstream effector.[1][5] PKA, in turn, phosphorylates a variety of intracellular proteins, including transcription factors, to modulate gene expression.[4][5] One of the most important downstream targets of PKA in this pathway is the transcription factor CREB (cAMP response element-binding protein), which, upon phosphorylation, promotes the expression of genes involved in osteoblast differentiation and function, such as RUNX2 and Osterix (Osx).[5]

Beyond the Canonical Pathway: The Role of SIK2, PKC, and ERK Signaling

Recent research has illuminated additional layers of complexity in teriparatide-induced signaling. One crucial development is the identification of Salt-Inducible Kinase 2 (SIK2) as a key downstream target of PKA.[6] PKA-mediated phosphorylation of SIK2 leads to its inhibition.[6] This inhibition allows for the nuclear translocation of its substrates, including class IIa histone deacetylases (HDACs) and CRTC proteins, which further influences gene expression related to bone formation.[6]

While the cAMP/PKA pathway is considered primary for teriparatide's anabolic effects, evidence also suggests the involvement of other signaling cascades, including the protein kinase C (PKC) and the extracellular signal-regulated kinase (ERK1/2) pathways.[2][7] Activation of PTH1R can stimulate phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn activate PKC and influence intracellular calcium levels.[8][9] The ERK1/2 MAPK pathway can also be activated downstream of PTH1R, playing a role in gene expression and cell proliferation.[7][10] The interplay and relative contributions of these pathways to the overall anabolic effect of teriparatide are areas of active investigation.

Quantitative Insights into Teriparatide Signaling

The following tables summarize key quantitative data from studies investigating the effects of teriparatide on signaling molecules and bone metabolism.

Table 1: Teriparatide-Induced Changes in Bone Mineral Density (BMD)

| Treatment Group | Duration | Lumbar Spine BMD Change | Femoral Neck BMD Change | Total Hip BMD Change | Reference |

| Teriparatide (20 µ g/day ) | 6 months | +6.40% ± 4.76% | +1.83% ± 7.13% | +1.91% ± 3.60% | [11] |

| Teriparatide (20 µ g/day ) | 1 year | +7.1% | +2.6% | -0.8% | [12] |

| Teriparatide (20 µ g/day ) | 24 months | +13.42% | +3.26% | +3.67% | [13] |

Table 2: Pharmacokinetic and Pharmacodynamic Responses to a Single Teriparatide Injection

| Parameter (Dose) | Value (Mean ± SD) | Reference |

| Cmax (28.2 µg) | 193.12 ± 35.30 pg/mL | [14] |

| Cmax (56.5 µg) | 338.14 ± 134.18 pg/mL | [14] |

| Tmax (28.2 µg) | 54.0 ± 10.5 min | [14] |

| Tmax (56.5 µg) | 52.5 ± 10.6 min | [14] |

| Urinary cAMP/creatinine increase (fold change) | 3.9 ± 2.4 | [15] |

Table 3: Dose-Dependent Effects on Bone Turnover Markers in Rats (Once-Daily Dosing)

| Teriparatide Dose | Osteocalcin (OC) Levels | N-telopeptide of type 1 collagen (NTx) Levels | Reference |

| Control | Baseline | Baseline | [16] |

| Low Dose | Increased | Increased | [16] |

| High Dose | Markedly higher than once-weekly | Increased with dose | [16] |

Visualizing the Molecular Machinery

To provide a clearer understanding of the complex interactions involved, the following diagrams illustrate the key signaling pathways activated by teriparatide.

References

- 1. What is the mechanism of Teriparatide? [synapse.patsnap.com]

- 2. Teriparatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]

- 5. Teriparatide regulates osteoblast differentiation in high-glucose microenvironment through the cAMP/PKA/CREB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Disruption of parathyroid hormone and parathyroid hormone-related peptide receptor phosphorylation prolongs ERK1/2 MAPK activation and enhances c-fos expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dynamic Balance between PTH1R-Dependent Signal Cascades Determines Its Pro- or Anti-Osteogenic Effects on MSC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Disruption of parathyroid hormone and parathyroid hormone-related peptide receptor phosphorylation prolongs ERK1/2 MAPK activation and enhances c-fos expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Teriparatide's effects on quantitative ultrasound parameters and bone density in women with established osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of Teriparatide Treatment on Bone Mineral Density in Patients With Osteoporosis: A Short-Term Dose-Response Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of a single injection of teriparatide on bone turnover markers in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Time-dependent changes in skeletal response to teriparatide: Escalating versus constant dose teriparatide (PTH 1–34) in osteoporotic women - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of dosing frequency of teriparatide (PTH 1-34) on bone formation in rats: comparison of bone metabolism marker levels - PubMed [pubmed.ncbi.nlm.nih.gov]

Teriparatide Acetate and the Wnt Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teriparatide acetate (B1210297), a recombinant form of human parathyroid hormone (PTH(1-34)), is a potent anabolic agent for the treatment of osteoporosis. Its mechanism of action is complex, involving the modulation of various signaling pathways to stimulate osteoblast activity and bone formation. A critical component of teriparatide's anabolic effect is its intricate interplay with the Wnt signaling pathway, a key regulator of bone mass. This technical guide provides an in-depth exploration of the molecular mechanisms by which teriparatide acetate influences the Wnt signaling cascade, supported by quantitative data from clinical studies, detailed experimental protocols, and visual representations of the involved pathways.

Introduction: The Wnt Signaling Pathway in Bone Homeostasis

The canonical Wnt signaling pathway is fundamental for osteoblast differentiation, proliferation, and survival.[1][2] The pathway is initiated by the binding of Wnt ligands to a receptor complex composed of a Frizzled (Fzd) protein and a low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6). This binding leads to the recruitment of the Dishevelled (Dvl) protein and the subsequent inhibition of a "destruction complex" comprising Axin, adenomatous polyposis coli (APC), casein kinase 1 (CK1), and glycogen (B147801) synthase kinase 3β (GSK3β). In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt pathway activation, β-catenin is stabilized, accumulates in the cytoplasm, and translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to regulate the expression of target genes essential for bone formation.[3][4]

Teriparatide's Modulation of the Wnt Signaling Pathway

Intermittent administration of teriparatide has been shown to activate the Wnt signaling pathway through multiple mechanisms, contributing significantly to its anabolic effects on bone.[4]

Crosstalk between the PTH1R and Wnt Co-receptors

Teriparatide exerts its effects by binding to the PTH1 receptor (PTH1R), a G protein-coupled receptor.[3] Evidence suggests a direct crosstalk between the PTH1R and the Wnt co-receptor LRP6. Upon PTH binding, the PTH1R can form a complex with LRP6, which is believed to facilitate the disassembly of the β-catenin destruction complex, leading to β-catenin stabilization.[4] This interaction represents a Wnt-ligand-independent mechanism of activating the canonical Wnt pathway.

Regulation of Wnt Antagonists

The Wnt pathway is tightly regulated by endogenous antagonists, including sclerostin (SOST) and Dickkopf-1 (DKK1), which bind to LRP5/6 and prevent Wnt-mediated signaling.[4][5] Teriparatide is thought to stimulate bone formation in part by down-regulating the expression of these antagonists.[5][6] However, clinical data on the long-term effects of teriparatide on DKK1 levels have shown some variability, with some studies reporting an increase in circulating DKK1 after prolonged treatment, which may contribute to a waning of the anabolic effect over time.[5][6]

The Role of Protein Kinase A (PKA)

The binding of teriparatide to the PTH1R activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[3] PKA plays a multifaceted role in the crosstalk with the Wnt pathway. It has been shown to inactivate GSK3β through phosphorylation, thereby contributing to the stabilization of β-catenin.[3][4]

Quantitative Data from Clinical Studies

The following tables summarize quantitative data from clinical trials investigating the effects of teriparatide on bone turnover markers and Wnt signaling antagonists.

Table 1: Effect of Teriparatide on Bone Turnover Markers

| Marker | Treatment Duration | Percent Change from Baseline | Study Population | Reference |

| N-propeptide of type I collagen (P1NP) | 6 months | +108% | Postmenopausal women with osteoporosis | [6] |

| C-terminal telopeptide of type I collagen (CTX) | 6 months | +175% | Postmenopausal women with osteoporosis | [6] |

| P1NP | 18 months | +84% | Postmenopausal women with osteoporosis | [6] |

| CTX | 18 months | +152% | Postmenopausal women with osteoporosis | [6] |

| Procollagen type 1 amino-terminal propeptide (P1NP) | 6 months | +90% to +398% | Adults with WNT1 or PLS3 mutation-related osteoporosis | [7] |

| Osteocalcin | 6 months | +50% to +280% | Adults with WNT1 or PLS3 mutation-related osteoporosis | [7] |

| Cross-linked C-terminal telopeptide of type I collagen (CTX) | 6 months | +58% to +457% | Adults with WNT1 or PLS3 mutation-related osteoporosis | [7] |

Table 2: Effect of Teriparatide on Wnt Signaling Antagonists

| Antagonist | Treatment Duration | Median Percent Change from Baseline | Study Population | Reference |

| Dickkopf-1 (DKK1) | 12 months | +26.9% | Postmenopausal women with osteoporosis | [5][6] |

| Dickkopf-1 (DKK1) | 18 months | +29.7% | Postmenopausal women with osteoporosis | [5][6] |

| Sclerostin | 18 months | No significant change | Postmenopausal women with osteoporosis | [6] |

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Demonstrate PTH1R-LRP6 Interaction

This protocol describes the methodology to investigate the physical interaction between the PTH1R and LRP6 in response to teriparatide treatment.

Materials:

-

Cell line expressing both PTH1R and LRP6 (e.g., UMR-106 cells or transfected HEK293 cells)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody against PTH1R

-

Antibody against LRP6

-

Protein A/G agarose (B213101) beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5)

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Culture cells to 80-90% confluency.

-

Treat cells with teriparatide (e.g., 100 nM) for a specified time (e.g., 30 minutes). A non-treated control group should be included.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates by incubating with Protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-PTH1R antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-LRP6 antibody to detect the co-immunoprecipitated LRP6.

Western Blotting for β-catenin Stabilization

This protocol outlines the steps to assess the effect of teriparatide on the levels of β-catenin, an indicator of its stabilization.

Materials:

-

Cell line of interest (e.g., MC3T3-E1 osteoblastic cells)

-

This compound

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Primary antibody against β-catenin

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting equipment

Procedure:

-

Plate cells and treat with various concentrations of teriparatide for different time points.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative change in β-catenin levels.

Enzyme-Linked Immunosorbent Assay (ELISA) for DKK1 and Sclerostin

This protocol is for the quantitative measurement of circulating levels of DKK1 and sclerostin in serum samples from clinical studies.

Materials:

-

Commercially available ELISA kits for human DKK1 and sclerostin

-

Serum samples from patients treated with teriparatide and a placebo group

-

Microplate reader

Procedure:

-

Collect blood samples at baseline and at specified time points during the treatment period.

-

Process the blood to obtain serum and store at -80°C until analysis.

-

Thaw the serum samples and the ELISA kit reagents to room temperature.

-

Follow the manufacturer's instructions for the ELISA kit, which typically involves:

-

Adding standards and samples to the antibody-coated microplate wells.

-

Incubating to allow the antigen to bind.

-

Washing the wells to remove unbound substances.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Incubating and washing again.

-

Adding a substrate that reacts with the enzyme to produce a color change.

-

Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

-

-

Calculate the concentrations of DKK1 and sclerostin in the samples by comparing their absorbance to the standard curve.

Visualizing the Signaling Pathways

The following diagrams, generated using the Graphviz DOT language, illustrate the key interactions between teriparatide and the Wnt signaling pathway.

Caption: Overview of Teriparatide's interaction with the Wnt signaling pathway.

Caption: Experimental workflow for Co-Immunoprecipitation.

Discussion and Future Directions

The anabolic effects of teriparatide are, to a significant extent, mediated through its positive regulation of the Wnt signaling pathway. The crosstalk between the PTH1R and Wnt co-receptors, along with the modulation of Wnt antagonists, highlights the intricate molecular network governing bone metabolism. The observation of increased DKK1 levels with long-term teriparatide treatment presents an interesting paradox. While initially counterintuitive to an anabolic effect, it may represent a negative feedback mechanism to prevent excessive bone formation or an adaptive response of the bone microenvironment. Further research is needed to fully elucidate the temporal and dose-dependent effects of teriparatide on Wnt antagonists and the downstream consequences for bone architecture.

Understanding the precise molecular interactions between teriparatide, the PTH1R, and the components of the Wnt signaling pathway will continue to be a key area of investigation. This knowledge will be crucial for the development of novel anabolic therapies for osteoporosis with improved efficacy and safety profiles. Future studies should focus on dissecting the differential roles of PKA and β-arrestin signaling downstream of the PTH1R in modulating Wnt pathway activity and exploring the potential for combination therapies that target different aspects of these interconnected pathways.

References

- 1. Targeting Sclerostin and Dkk1 at Optimized Proportions of Low-Dose Antibody Achieves Similar Skeletal Benefits to Higher-Dose Sclerostin Targeting in the Mature Adult and Aged Skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The waning of teriparatide effect on bone formation markers in postmenopausal osteoporosis is associated with increasing serum levels of DKK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

The Anabolic Edge: A Deep Dive into the Preclinical Pharmacokinetics and Bioavailability of Teriparatide Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core pharmacokinetic and bioavailability characteristics of teriparatide acetate (B1210297), a recombinant form of human parathyroid hormone (1-34), in key preclinical models. As an anabolic agent for the treatment of osteoporosis, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties in animals is critical for translational drug development. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways to provide a comprehensive resource for researchers in the field.

Pharmacokinetic Profiles Across Preclinical Species

The systemic exposure and disposition of teriparatide acetate have been characterized in several preclinical species, primarily rats, with some data available for monkeys. These studies are crucial for understanding the dose-response relationship and for designing clinical trials.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of this compound following subcutaneous administration in various preclinical models.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Dose (µg/kg) | Cmax (ng/mL) | Tmax (min) | AUC (ng·min/mL) | t½ (min) | Animal Model | Reference |

| 5.6 | 1.50 | 20 | 76.7 (AUCinf) | 17.0 | Female Sprague-Dawley Rats | [1] |

| 28.2 | 6.23 | 6.67 | 386 (AUCinf) | 29.7 | Female Sprague-Dawley Rats | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Monkeys

| Dose (µg/kg) | Systemic Exposure (AUC-based) vs. Human | Animal Model | Reference |

| 5 | Approximately 6 times higher than a 20 mcg human dose | Cynomolgus Monkeys | [2] |

Experimental Protocols

The methodologies employed in preclinical pharmacokinetic studies of this compound are critical for the interpretation and replication of findings. Below are detailed experimental protocols from cited studies.

Rat Pharmacokinetic Study Protocol

-

Animal Model: Female Sprague-Dawley rats.[1]

-

Dosing: Subcutaneous administration of this compound at doses of 5.6 µg/kg and 28.2 µg/kg.[1]

-

Blood Sampling: Blood samples were collected from the jugular vein at 0, 5, 15, 30, 60, 120, and 240 minutes post-dose.

-

Analytical Method: The concentration of teriparatide in plasma was determined using a competitive enzyme-linked immunosorbent assay (ELISA). The assay's lower limit of quantification was 0.3 ng/mL.[3]

Monkey Safety and Efficacy Study Protocol (with limited PK)

-

Animal Model: Ovariectomized (OVX) skeletally mature cynomolgus monkeys.[4]

-

Dosing: Daily subcutaneous injections of teriparatide at a dose of 5 µg/kg for 18 months.[4]

-

Pharmacokinetic Assessment: Systemic exposure was determined and compared to human exposure based on Area Under the Curve (AUC).[2]

-

Bioanalytical Method: Serum concentrations of teriparatide were determined by an immunoradiometric assay.[3]

Bioanalytical Methods for Teriparatide Quantification

Accurate quantification of teriparatide in biological matrices is essential for pharmacokinetic analysis. While ELISA and immunoradiometric assays have been used, liquid chromatography with tandem mass spectrometry (LC-MS/MS) is increasingly favored for its high selectivity and sensitivity.

LC-MS/MS Method Highlights:

-

Sample Preparation: Solid-phase extraction (SPE) is a common technique to isolate teriparatide from plasma.[5][6][7]

-

Chromatography: Reversed-phase chromatography is typically used for separation.[5][7]

-

Mass Spectrometry: Detection is often performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[5][7][8]

-

Internal Standard: A stable isotope-labeled version of teriparatide or a related peptide is used as an internal standard for accurate quantification.[6]

-

Lower Limit of Quantification (LLOQ): Sensitive LC-MS/MS methods can achieve LLOQs in the low pg/mL range.[6]

Signaling Pathway and Experimental Workflow

Teriparatide Signaling Pathway

Teriparatide exerts its anabolic effects on bone primarily through the parathyroid hormone 1 receptor (PTH1R), a G-protein coupled receptor. The binding of teriparatide to PTH1R initiates a cascade of intracellular events, as depicted in the following diagram.

Caption: Teriparatide signaling cascade in osteoblasts.

Experimental Workflow for Preclinical Pharmacokinetic Studies

A typical workflow for conducting a preclinical pharmacokinetic study of this compound is outlined below.

Caption: Preclinical pharmacokinetic study workflow.

Conclusion

The preclinical pharmacokinetic profile of this compound is characterized by rapid absorption and elimination following subcutaneous administration. While comprehensive data is available for rats, further studies are warranted to fully characterize the pharmacokinetics and bioavailability in other relevant preclinical species such as rabbits and monkeys. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for the design and interpretation of future preclinical studies, ultimately facilitating the successful development of new and improved anabolic therapies for osteoporosis.

References

- 1. The role of the liver and kidneys in the pharmacokinetics of subcutaneously administered this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. pmda.go.jp [pmda.go.jp]

- 4. Pharmacokinetics of Teriparatide (rhPTH[1–34]) and Calcium Pharmacodynamics in Postmenopausal Women with Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioanalytical method development and validation of highly selective and sensitive LC-MS/MS method for determination of teriparatide (parathyroid hormone fragment 1-34) in human serum through direct detection of intact teriparatide molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. altasciences.com [altasciences.com]

- 7. waters.com [waters.com]

- 8. lcms.cz [lcms.cz]

Teriparatide's Influence on Mesenchymal Stem Cell Fate: A Technical Guide to Osteogenic Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teriparatide, a recombinant form of human parathyroid hormone (PTH 1-34), is a potent anabolic agent for the treatment of osteoporosis. Its therapeutic efficacy is largely attributed to its ability to stimulate bone formation by promoting the osteogenic differentiation of mesenchymal stem cells (MSCs). This technical guide provides an in-depth analysis of the molecular mechanisms underpinning teriparatide's effects on MSC differentiation. We will explore the key signaling pathways, present quantitative data from seminal studies, and provide detailed experimental protocols to facilitate further research in this critical area of bone biology and regenerative medicine.

Core Signaling Pathways Modulated by Teriparatide in MSCs

Teriparatide exerts its pro-osteogenic effects by activating a complex network of intracellular signaling pathways. The primary interaction occurs through the parathyroid hormone 1 receptor (PTH1R), a G-protein coupled receptor expressed on the surface of MSCs.[1][2][3] This initial binding event triggers a cascade of downstream signaling, significantly influencing the lineage commitment of MSCs towards osteoblasts while concurrently inhibiting adipogenesis.

PTH1R-Mediated Signaling: The Central Hub

Activation of PTH1R by teriparatide initiates two major downstream signaling cascades: the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway and the Phospholipase C (PLC)/Protein Kinase C (PKC) pathway.[2][3][4]

-

cAMP/PKA Pathway: This is considered the primary pathway for the anabolic effects of intermittent teriparatide administration.[2] Binding of teriparatide to PTH1R activates Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cAMP. Elevated cAMP levels activate PKA, which then phosphorylates and activates various transcription factors, including RUNX2, a master regulator of osteogenesis.[5][6]

-

PLC/PKC Pathway: PTH1R can also couple to the Gq alpha subunit, activating PLC.[2][4] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates PKC. This pathway is also implicated in mediating the effects of PTH on MSCs.[3]

Regulation of Gene Expression through microRNAs and circRNAs

Recent studies have unveiled a sophisticated layer of regulation involving non-coding RNAs in teriparatide-induced osteogenesis. Teriparatide modulates the expression of specific microRNAs (miRNAs) and circular RNAs (circRNAs) to fine-tune the expression of key osteogenic transcription factors.

-

miR-375/RUNX2 Axis: Teriparatide promotes the osteogenic differentiation of human MSCs (hMSCs) by downregulating miR-375.[5] miR-375 directly targets and inhibits the expression of Runt-related transcription factor 2 (RUNX2), a critical transcription factor for osteoblast differentiation.[5][6] By suppressing miR-375, teriparatide leads to an upregulation of RUNX2, thereby enhancing osteogenesis.[5]

-

circFNDC3B/miR-125a-5p/GLS Axis: Teriparatide treatment increases the expression of circFNDC3B in hMSCs.[7] circFNDC3B acts as a sponge for miR-125a-5p, a miRNA that negatively regulates osteogenesis.[7][8][9] By sequestering miR-125a-5p, circFNDC3B prevents its inhibitory effect on its target, glutaminase (B10826351) (GLS).[7][8][9] GLS is a key enzyme in glutamine metabolism, which is essential for osteogenic differentiation.[7][10]

-

miR-339/DLX5 Axis: Teriparatide has been shown to down-regulate miR-339, which in turn upregulates its target, Distal-less homeobox 5 (DLX5).[11] DLX5 is a transcription factor that plays a crucial role in promoting osteoblast differentiation.

Crosstalk with Wnt and BMP Signaling

The anabolic effects of teriparatide are also intertwined with other crucial signaling pathways in bone formation, such as the Wnt and Bone Morphogenetic Protein (BMP) pathways.

-

Wnt Signaling: The Wnt signaling pathway is a key regulator of bone development and metabolism.[12] Teriparatide can influence Wnt signaling, although the precise mechanisms are still under investigation. Some studies suggest that PTH can enhance canonical Wnt signaling, which is critical for osteoblast differentiation.[13]

-

BMP Signaling: Teriparatide has been shown to enhance BMP signaling in MSCs.[14] It can promote the formation of a PTH1R/LRP6 complex, which increases the binding of BMPs to their receptors, leading to enhanced Smad1 phosphorylation and subsequent commitment of MSCs to the osteoblast lineage.[14]

Quantitative Effects of Teriparatide on MSC Differentiation

The pro-osteogenic effects of teriparatide have been quantified in numerous studies, demonstrating significant changes in the expression of key osteogenic markers and a suppression of adipogenic markers.

| Parameter | Cell Type | Treatment | Fold Change / % Change | Reference |

| Osteogenic Markers | ||||

| RUNX2 mRNA | hMSCs | Teriparatide | Increased | [5][7] |

| RUNX2 Protein | hMSCs | Teriparatide | Increased | [5][6] |

| Alkaline Phosphatase (ALP) mRNA | hMSCs | Teriparatide | Increased | [5] |

| ALP Activity | hMSCs | Teriparatide | Increased | [5][7] |

| Osteocalcin (OCN) mRNA | hMSCs | Teriparatide | Increased | [5][7] |

| DLX5 Protein | Rat MSCs | Teriparatide | Significantly Upregulated | [11] |

| Mineralization (Alizarin Red Staining) | hMSCs | Teriparatide | Increased | [5][6] |

| Adipogenic Markers | ||||

| Marrow Adiposity | Postmenopausal Women | Teriparatide (12 months) | -5.87% | [15] |

| Non-coding RNAs | ||||

| miR-375 | hMSCs | Teriparatide | Decreased | [5] |

| circFNDC3B | hMSCs | Teriparatide | Significantly Increased | [7] |

| miR-125a-5p | hMSCs | Teriparatide | Effectively Decreased | [7] |

| miR-339 | Rat MSCs | Teriparatide | Significantly Decreased | [11] |

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in elucidating the mechanisms of teriparatide action. Below are detailed protocols for key assays used to assess MSC differentiation.

Osteogenic Differentiation Assay

This protocol outlines the induction and assessment of osteogenic differentiation in MSCs.

Materials:

-

Mesenchymal Stem Cells (e.g., human bone marrow-derived MSCs)

-

Growth Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin

-

Osteogenic Differentiation Medium (ODM): Growth medium supplemented with 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbate-2-phosphate.

-

Teriparatide (recombinant human PTH 1-34)

-

6-well tissue culture plates

-

Alkaline Phosphatase (ALP) Staining Kit

-

Alizarin Red S Staining Solution (2%, pH 4.2)

Procedure:

-

Cell Seeding: Seed MSCs into 6-well plates at a density of 2 x 10^4 cells/cm². Allow cells to adhere and reach 70-80% confluency in growth medium.

-

Induction: Replace the growth medium with ODM. For the experimental group, supplement the ODM with the desired concentration of teriparatide (e.g., 10 nM). Include a control group with ODM only.

-

Culture: Culture the cells for 7 to 21 days, replacing the medium every 2-3 days.

-

Assessment:

-

ALP Staining (Day 7): Fix cells with 4% paraformaldehyde, wash with PBS, and stain for ALP activity according to the manufacturer's instructions. Osteoblasts will stain blue/purple.

-

Alizarin Red Staining (Day 21): Fix cells as above. Stain with Alizarin Red S solution for 5 minutes to visualize calcium deposits, which will appear as red nodules.

-

Quantitative Real-Time PCR (qRT-PCR): At various time points (e.g., days 3, 7, 14), extract total RNA and perform qRT-PCR to quantify the expression of osteogenic marker genes such as RUNX2, ALP, and OCN.

-

Western Blotting: At selected time points, lyse cells and perform western blotting to detect the protein levels of key osteogenic factors like RUNX2.

-

Adipogenic Differentiation Assay

This protocol is used to assess the inhibitory effect of teriparatide on adipogenesis.

Materials:

-

Mesenchymal Stem Cells

-

Growth Medium

-

Adipogenic Differentiation Medium (ADM): Growth medium supplemented with 1 µM dexamethasone, 0.5 mM isobutylmethylxanthine (IBMX), 10 µg/mL insulin, and 100 µM indomethacin.

-

Teriparatide

-

6-well tissue culture plates

-

Oil Red O Staining Solution

Procedure:

-

Cell Seeding: Seed MSCs as described for osteogenic differentiation.

-

Induction: Replace the growth medium with ADM, with or without teriparatide.

-

Culture: Culture for 14-21 days, changing the medium every 2-3 days.

-

Assessment:

-

Oil Red O Staining: Fix cells with 10% formalin. Stain with Oil Red O solution to visualize lipid droplets, which will appear as red globules in differentiated adipocytes.

-

qRT-PCR: Analyze the expression of adipogenic marker genes such as PPARγ and CEBPα.

-

Conclusion

Teriparatide promotes the commitment of mesenchymal stem cells to the osteogenic lineage through a multifaceted mechanism. The activation of the PTH1R and its downstream cAMP/PKA and PLC/PKC signaling pathways, coupled with the intricate regulation of non-coding RNAs, culminates in the upregulation of key osteogenic transcription factors and the suppression of adipogenesis. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to further investigate the therapeutic potential of teriparatide and to develop novel strategies for bone regeneration and the treatment of osteoporosis.

References

- 1. Parathyroid Hormone 1 Receptor Signaling in Dental Mesenchymal Stem Cells: Basic and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. PTH and the Regulation of Mesenchymal Cells within the Bone Marrow Niche - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Parathyroid Hormone Secretion and Receptor Expression Determine the Age-Related Degree of Osteogenic Differentiation in Dental Pulp Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Teriparatide alleviates osteoporosis by promoting osteogenic differentiation of hMSCs via miR-375/RUNX2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. europeanreview.org [europeanreview.org]

- 7. Teriparatide facilitates osteogenic differentiation of bone mesenchymal stem cells to alleviate idiopathic osteoporosis via the circFNDC3B-miR-125a-5p-GLS axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Teriparatide facilitates osteogenic differentiation of bone mesenchymal stem cells to alleviate idiopathic osteoporosis via the circFNDC3B-miR-125a-5p-GLS axis | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Teriparatide facilitates osteogenic differentiation of bone mesenchymal stem cells to alleviate idiopathic osteoporosis via the circFNDC3B-miR-125a-5p-GLS axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. scholars.nova.edu [scholars.nova.edu]

- 14. PTH Induces Differentiation of Mesenchymal Stem Cells by Enhancing BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Influences of teriparatide administration on marrow fat content in postmenopausal osteopenic women using MR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Teriparatide Acetate and its Intricate Dance with Calcium and Phosphate Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teriparatide acetate (B1210297), a recombinant form of the N-terminal 34 amino acids of human parathyroid hormone (PTH), is a potent anabolic agent for the treatment of osteoporosis. Its therapeutic efficacy is intrinsically linked to its profound impact on calcium and phosphate (B84403) homeostasis. This technical guide provides an in-depth exploration of the mechanisms by which teriparatide acetate modulates mineral metabolism, supported by quantitative data from key clinical trials, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development and study of bone-active therapeutics.

Introduction

This compound's primary mechanism of action involves the stimulation of new bone formation, a stark contrast to anti-resorptive agents that primarily inhibit bone breakdown.[1] This anabolic effect is a direct consequence of its interaction with the PTH receptor 1 (PTH1R), a G-protein coupled receptor expressed on osteoblasts and in the kidney.[2][3] The intermittent administration of teriparatide is crucial; while continuous high levels of PTH lead to bone resorption, daily subcutaneous injections of teriparatide preferentially stimulate osteoblastic activity.[1][2] This guide will dissect the multifaceted effects of teriparatide on the key ions, hormones, and signaling cascades that govern calcium and phosphate balance.

Quantitative Effects on Calcium and Phosphate Homeostasis

The administration of this compound induces predictable and well-characterized changes in serum and urinary calcium and phosphate levels. The following tables summarize the quantitative data from pivotal clinical studies.

Table 1: Effect of Teriparatide on Serum Calcium Levels

| Study Population | Teriparatide Dose | Duration of Treatment | Mean Change from Baseline in Serum Calcium | Peak Serum Calcium Concentration | Time to Peak Concentration | Citation(s) |

| Postmenopausal women with osteoporosis | 20 µ g/day | 21 months (median) | +0.09 to +0.2 mg/dL (predose) | Median increase of 0.4 mg/dL | ~4.25 hours post-dose | [4] |

| Postmenopausal women with osteoporosis | 20 µ g/day | 12 months | Not specified | 11% of patients had levels >10.6 mg/dL 4-6 hours post-injection | 4-6 hours post-dose | [5] |

| Patients with chronic hypoparathyroidism | 20 µg twice daily | 3 months | Maintained normocalcemia | Episodes of hypercalcemia reported | Not specified | [6] |

Table 2: Effect of Teriparatide on Urinary Calcium Excretion

| Study Population | Teriparatide Dose | Duration of Treatment | Mean Change from Baseline in 24-hour Urinary Calcium Excretion | Incidence of Hypercalciuria (>300 mg/day) | Citation(s) |

| Postmenopausal women with osteoporosis | 20 µ g/day | 12 months | Increase of up to 32 mg/day compared to placebo | 0.3% of participants discontinued (B1498344) due to repeated hypercalciuria | [1][3][7] |

| Men and women with osteoporosis | 20 µ g/day | 12 months | Average increase of 20 to 30 mg/day | 3% of participants had sustained hypercalciuria | [5] |

| Patients with chronic hypoparathyroidism | 20 µg twice daily | 3 months | Slight average increment | Episodes of hypercalciuria reported | [6] |

Table 3: Effect of Teriparatide on Serum Phosphate Levels

| Study Population | Teriparatide Dose | Duration of Treatment | Mean Change from Baseline in Serum Phosphate | Incidence of Hyperphosphatemia | Citation(s) |

| General action | Not applicable | Not applicable | Lowers serum phosphate | Not applicable | [2] |

| Patients with chronic hypoparathyroidism | 20 µg twice daily | 3 months | No statistically significant difference | 9 episodes in 3 patients | [6] |

Table 4: Effect of Teriparatide on Hormonal Regulators of Mineral Metabolism

| Hormone | Study Population | Teriparatide Dose | Duration of Treatment | Key Findings | Citation(s) |

| 1,25-Dihydroxyvitamin D (Calcitriol) | Postmenopausal women with osteoporosis | 20 µ g/day | 12 months | 27% increase at 1 month; 19% increase at 12 months | [8] |

| Men with osteoporosis | 20 µ g/day | 12 months | 22% increase at 1 month; 14% increase at 12 months | [8] | |

| Postmenopausal women with osteoporosis | 20 µ g/day | 2 years | 86.9% increase at 1 week | [9][10] | |

| Fibroblast Growth Factor 23 (FGF23) | Postmenopausal women with osteoporosis | 20 µ g/day | 2 years | 20.6% increase at 1 week | [9][10] |

| 25-Hydroxyvitamin D | Postmenopausal women with osteoporosis | 20 µ g/day | 12 months | 19% decrease at 12 months | [8] |

| Men with osteoporosis | 20 µ g/day | 12 months | 11% decrease at 12 months | [8] |

Signaling Pathways and Mechanisms of Action

Teriparatide exerts its effects on calcium and phosphate homeostasis primarily through the activation of the PTH1 receptor in bone and kidney.

Renal Mechanisms

In the kidney, PTH1R activation leads to:

-

Increased Calcium Reabsorption: Teriparatide stimulates the reabsorption of calcium in the distal tubules, thereby reducing urinary calcium excretion and increasing serum calcium levels.[2]

-

Inhibition of Phosphate Reabsorption: It inhibits phosphate reabsorption in the proximal tubules, leading to increased urinary phosphate excretion and a decrease in serum phosphate levels.[2]

-

Stimulation of Calcitriol Synthesis: Teriparatide activates the 1-alpha-hydroxylase enzyme in the proximal tubules, which is the rate-limiting step in the conversion of 25-hydroxyvitamin D to its active form, 1,25-dihydroxyvitamin D (calcitriol).[2] Calcitriol, in turn, enhances intestinal absorption of calcium.

Skeletal Mechanisms

In the bone, the intermittent stimulation of PTH1R by teriparatide results in a net anabolic effect:

-

Osteoblast Stimulation: Teriparatide promotes the differentiation and activity of osteoblasts, the cells responsible for bone formation.[1]

-

Mobilization of Calcium: It also transiently mobilizes calcium from the bone matrix into the circulation.[2]

PTH1R Signaling Cascade

The binding of teriparatide to the PTH1R initiates a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments cited in the investigation of teriparatide's effects.

Clinical Trial Protocol for Assessing Biochemical Markers

-

Study Design: A prospective, randomized, double-blind, placebo-controlled clinical trial.

-

Participants: Postmenopausal women with osteoporosis (e.g., bone mineral density T-score ≤ -2.5). Exclusion criteria include diseases affecting bone metabolism and recent urolithiasis.[1][4]

-

Intervention: Daily subcutaneous injections of teriparatide (e.g., 20 µg) or placebo. All participants receive daily calcium (e.g., 1000 mg) and vitamin D (e.g., 400-1200 IU) supplementation.[1]

-

Sample Collection:

-

Serum: Fasting blood samples collected at baseline and at specified intervals (e.g., 1, 6, and 12 months) for the measurement of calcium, phosphate, 1,25-dihydroxyvitamin D, and FGF23.[9][10]

-

Urine: 24-hour urine collections at baseline and follow-up visits for the measurement of calcium and creatinine.[1][7]

-

-

Biochemical Assays:

-

Serum and Urinary Calcium and Phosphate: Measured using standard automated laboratory methods.

-

1,25-Dihydroxyvitamin D: Measured using an automated immunoassay (e.g., iSYS-IDS).[9][10]

-

FGF23: C-terminal FGF23 measured using an enzyme-linked immunosorbent assay (ELISA) (e.g., Biomedica Gruppe).[9][10]

-

-

Data Analysis: Changes from baseline in biochemical markers are compared between the teriparatide and placebo groups using appropriate statistical tests (e.g., t-tests or ANOVA).

In Vitro Assay for PTH1R Signaling

-

Cell Line: Human embryonic kidney (HEK293) cells or osteosarcoma cells (e.g., SaOS-2) stably or transiently expressing the human PTH1 receptor.

-

cAMP Measurement:

-

Cells are seeded in multi-well plates and grown to confluence.

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are stimulated with varying concentrations of this compound for a specified time (e.g., 30 minutes).

-

Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., homogeneous time-resolved fluorescence - HTRF).[11]

-

-

PKA Activity Assay: PKA activity can be assessed using commercially available kits that typically involve a fluorescent or colorimetric substrate for PKA.

-

Gene Expression Analysis:

-

RNA is extracted from teriparatide-treated and control cells.

-

Reverse transcription is performed to generate cDNA.

-

Quantitative real-time PCR (qPCR) is used to measure the expression levels of target genes involved in osteoblast differentiation (e.g., RUNX2, Osterix).

-

Animal Model for Studying Bone Formation

-

Animal Model: Ovariectomized (OVX) rats are a common model for postmenopausal osteoporosis.

-

Intervention: Daily or weekly subcutaneous injections of teriparatide at various doses (e.g., 5-60 µg/kg) or vehicle control for a specified duration (e.g., 3 months).[12][13]

-

Bone Turnover Markers: Serum levels of bone formation markers (e.g., osteocalcin) and bone resorption markers (e.g., N-telopeptide of type 1 collagen - NTx) are measured at different time points.[12]

-

Bone Mineral Density (BMD): BMD of the femur and lumbar spine is measured using dual-energy X-ray absorptiometry (DXA) at the beginning and end of the study.

-

Histomorphometry:

-

Animals are administered fluorochrome bone labels (e.g., calcein (B42510) and alizarin) at specific time points before sacrifice.

-

Tibiae or vertebrae are collected, embedded in plastic, and sectioned.

-

Histomorphometric analysis is performed to quantify parameters of bone formation, such as mineralizing surface, mineral apposition rate, and bone formation rate.

-

Conclusion

This compound exerts a complex and multifaceted influence on calcium and phosphate homeostasis, which is central to its anabolic effect on the skeleton. Through its actions on the kidney and bone, mediated by the PTH1 receptor signaling pathway, teriparatide transiently increases serum calcium while promoting phosphate excretion. The quantitative data and experimental protocols presented in this guide provide a robust framework for understanding and further investigating the intricate mechanisms of this important therapeutic agent. A thorough comprehension of these fundamental processes is essential for the continued development of novel and improved treatments for osteoporosis and other metabolic bone diseases.

References

- 1. Occurrence of hypercalciuria in patients with osteoporosis treated with teriparatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Teriparatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of Teriparatide (rhPTH[1–34]) and Calcium Pharmacodynamics in Postmenopausal Women with Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. panoramaortho.com [panoramaortho.com]

- 6. Chronic hypoparathyroidism and treatment with teriparatide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Changes in vitamin D metabolites during teriparatide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bone-abstracts.org [bone-abstracts.org]

- 10. researchgate.net [researchgate.net]

- 11. Identification of key phosphorylation sites in PTH1R that determine arrestin3 binding and fine-tune receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of dosing frequency of teriparatide (PTH 1-34) on bone formation in rats: comparison of bone metabolism marker levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of teriparatide on bone formation in rats with experimentally induced premaxillary expansion - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Chemical Properties and Stability of Teriparatide Acetate Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teriparatide is a recombinant form of human parathyroid hormone (PTH), consisting of the first 34 amino acids (PTH(1-34)), which is the biologically active region of the hormone. As a potent anabolic agent, it is utilized in the treatment of osteoporosis by stimulating new bone formation. Teriparatide acetate (B1210297) is the salt form of the active pharmaceutical ingredient (API), commonly supplied as a lyophilized powder for reconstitution. Understanding the chemical properties and stability of teriparatide acetate powder is critical for formulation development, manufacturing, storage, and ensuring its therapeutic efficacy and safety. This guide provides a comprehensive overview of the key chemical characteristics and stability profile of this compound in its solid state.

Chemical Properties of this compound

Teriparatide is a single-chain polypeptide. The acetate salt form enhances its stability and allows for formulation as a lyophilized powder.

Structure and Composition

The primary structure of teriparatide consists of a specific sequence of 34 amino acids. The molecular formula and weight are key identifiers for this biologic.

| Property | Value |

| Amino Acid Sequence | Ser-Val-Ser-Glu-Ile-Gln-Leu-Met-His-Asn-Leu-Gly-Lys-His-Leu-Asn-Ser-Met-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Gln-Asp-Val-His-Asn-Phe |

| Molecular Formula | C₁₈₁H₂₉₁N₅₅O₅₁S₂ (as free base) |

| Molecular Weight | 4117.72 g/mol (as free base) |

| Appearance | White to off-white amorphous powder |

Stability of this compound Powder

The stability of this compound powder is influenced by several environmental factors, including temperature, light, and moisture. As a lyophilized peptide, it is generally more stable in the solid state compared to in solution.

Temperature Stability

Elevated temperatures can lead to the degradation of solid this compound. While specific quantitative data for the powder form is limited in publicly available literature, studies on the formulated drug product provide insights into its thermal sensitivity.

| Temperature | Observation |

| -20°C | Recommended long-term storage condition for the powder, with a shelf-life of up to 3 years suggested by some suppliers.[1] |

| Room Temperature | Short-term exposure (up to one month) during shipping has been shown to not significantly affect the biological activity of the powder.[3] |

| 40°C | Used in accelerated stability studies of lyophilized formulations. A study on a lyophilized powder formulation containing mannitol (B672) and acetate showed approximately 90% of PTH(1-34) remaining after one month.[4] |

| 60°C and 80°C | Marked degradation of teriparatide in the solid state has been observed at these temperatures.[5] |

Photostability

Exposure to light can be a source of degradation for peptides. Photostability testing is a crucial part of stability assessment.

| Condition | Observation |

| ICH Guideline (CPMP/ICH/279/95) | Photostability testing conducted at 25°C is a standard procedure to characterize the degradation profile.[6] While specific degradation percentages for the powder are not detailed, this testing is essential to establish handling and storage requirements. |

Influence of Moisture

As a hygroscopic powder, this compound is sensitive to moisture, which can impact its stability.

| Condition | Observation |

| Moisture Content | The presence of water can facilitate chemical degradation pathways such as deamidation and hydrolysis, even in the solid state. It is crucial to control the residual moisture content in the lyophilized powder and protect it from humidity during storage.[7] |

| Reconstitution | Lyophilized teriparatide formulations are stable for months. However, upon reconstitution, the physical stability can vary, with aggregation and precipitation observed within weeks, particularly at higher concentrations and temperatures.[8] |

Degradation Pathways

The primary chemical degradation pathways for teriparatide include oxidation, deamidation, and peptide bond cleavage (hydrolysis).

-

Oxidation: The methionine residues at positions 8 and 18 are susceptible to oxidation, forming methionine sulfoxide.

-

Deamidation: The asparagine (Asn) and glutamine (Gln) residues can undergo deamidation.

-

Hydrolysis: Cleavage of the peptide backbone can occur, particularly at aspartic acid (Asp) residues.

These degradation pathways can lead to the formation of impurities that may have reduced biological activity or potentially altered immunogenicity.[9]

Signaling Pathway of Teriparatide

Teriparatide exerts its anabolic effect on bone by binding to the parathyroid hormone 1 receptor (PTH1R), a G-protein coupled receptor on the surface of osteoblasts. This interaction triggers downstream signaling cascades.

Caption: Teriparatide signaling pathway in osteoblasts.

Experimental Protocols

Accurate assessment of the chemical properties and stability of this compound powder requires robust analytical methodologies.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for determining the purity of teriparatide and quantifying its degradation products.

Objective: To separate teriparatide from its impurities and degradation products to assess purity and stability.

Methodology:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B is typically employed to elute the peptide and its impurities.

-

Flow Rate: 1.0 - 1.2 mL/min.

-

Detection: UV at 210-220 nm.

-

Temperature: Ambient or controlled (e.g., 25°C).

Sample Preparation: this compound powder is accurately weighed and dissolved in a suitable solvent, often Mobile Phase A or a similar aqueous buffer, to a known concentration.

Data Analysis: The purity is calculated by the area percentage of the main teriparatide peak relative to the total area of all peaks. Stability is assessed by monitoring the decrease in the main peak area and the increase in impurity peaks over time under various stress conditions.

Caption: General workflow for HPLC analysis of teriparatide.

Mass Spectrometry (MS) for Impurity Identification

Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the identification and characterization of degradation products.

Objective: To determine the molecular weights of impurities and degradation products to elucidate their structures.

Methodology:

-

LC System: A UPLC or HPLC system is used for separation as described in the HPLC protocol.

-

MS Detector: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for accurate mass measurements.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Data Acquisition: Full scan MS and tandem MS (MS/MS) data are acquired.

Data Analysis: The accurate mass measurements of the impurity peaks are used to propose elemental compositions. MS/MS fragmentation patterns provide structural information to confirm the identity of the degradation products (e.g., oxidized or deamidated forms).

Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the drug substance to understand its degradation pathways and to validate the stability-indicating nature of analytical methods.

Objective: To generate potential degradation products and assess the stability-indicating capability of the analytical methods.

Methodology:

-

Acid/Base Hydrolysis: this compound powder is exposed to acidic (e.g., 0.1N HCl) and basic (e.g., 0.1N NaOH) conditions, typically in solution after dissolving the powder.

-

Oxidation: The powder is treated with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: The powder is exposed to elevated temperatures (e.g., 60-80°C) with and without humidity.

-

Photodegradation: The powder is exposed to light sources as per ICH Q1B guidelines.

Analysis: The stressed samples are analyzed by HPLC and LC-MS to identify and quantify the degradation products.

Caption: Workflow for forced degradation studies.

Conclusion

This compound is a well-characterized peptide therapeutic with defined chemical properties. As a lyophilized powder, its stability is significantly greater than in solution. However, it is susceptible to degradation by heat, light, and moisture. The primary degradation pathways are oxidation, deamidation, and hydrolysis. Robust analytical methods, particularly HPLC and LC-MS, are essential for monitoring the purity and stability of this compound powder throughout its lifecycle. A thorough understanding of these properties and the implementation of appropriate control strategies are paramount for the development of safe and effective drug products.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. US7550434B2 - Stabilized teriparatide solutions - Google Patents [patents.google.com]

- 5. ansm.sante.fr [ansm.sante.fr]

- 6. ansm.sante.fr [ansm.sante.fr]

- 7. apdynamics.com [apdynamics.com]

- 8. Stability of lyophilized teriparatide, PTH(1-34), after reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Teriparatide [PTH(1-34)]: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teriparatide, a recombinant form of the N-terminal 34 amino acids of human parathyroid hormone (PTH), is a potent anabolic agent utilized in the treatment of osteoporosis.[1][2] Unlike antiresorptive therapies that primarily inhibit bone breakdown, teriparatide actively stimulates new bone formation, thereby improving bone mass, microarchitecture, and strength.[3][4] This technical guide provides an in-depth exploration of the biological activity of teriparatide, focusing on its molecular interactions, signaling cascades, and the experimental methodologies used to characterize its effects.